molecular formula C11H13FO2 B7944205 4-Butoxy-3-fluorobenzaldehyde CAS No. 19415-49-7

4-Butoxy-3-fluorobenzaldehyde

Cat. No.: B7944205
CAS No.: 19415-49-7
M. Wt: 196.22 g/mol
InChI Key: XHYSBHGMAFOERS-UHFFFAOYSA-N
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Description

4-Butoxy-3-fluorobenzaldehyde, with the CAS Number 19415-49-7 , is a fluorinated aromatic aldehyde of high interest in advanced organic synthesis and materials science. Its molecular formula is C 11 H 13 FO 2 and it has a molecular weight of 196.22 g/mol . This compound is primarily recognized as a key pharmaceutical intermediate , where its structure serves as a versatile building block for the development of more complex active molecules. The presence of both an aldehyde group and a fluorine atom on the benzene ring makes it a valuable precursor for various condensation, cyclization, and functionalization reactions. Researchers utilize this compound in the synthesis of ligands for catalysis and as a core structure in the development of organic electronic materials, such as OLEDs . The butoxy chain contributes to solubility and influences the compound's mesomorphic properties, making it a candidate for study in liquid crystal research. The compound must be handled with appropriate safety precautions. It is supplied For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-butoxy-3-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7-8H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYSBHGMAFOERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001308396
Record name 4-Butoxy-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19415-49-7
Record name 4-Butoxy-3-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19415-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butoxy-3-fluorobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

This method involves nucleophilic aromatic substitution (SNAr) of 3-bromo-4-fluorobenzaldehyde with sodium butoxide under copper catalysis. The bromide substituent is replaced by a butoxy group via a Cu(I)-mediated coupling mechanism.

Reaction Scheme :

3-Bromo-4-fluorobenzaldehyde+NaO(CH2)3CH3Cu catalyst4-Butoxy-3-fluorobenzaldehyde+NaBr\text{3-Bromo-4-fluorobenzaldehyde} + \text{NaO(CH}2\text{)}3\text{CH}_3 \xrightarrow{\text{Cu catalyst}} \text{this compound} + \text{NaBr}

Optimization Parameters

  • Catalyst : Copper(I) iodide (5–10 mol%).

  • Solvent : Dimethylformamide (DMF) or 1,4-dioxane at 130–170°C.

  • Yield : 70–85% under optimized conditions.

Table 1: Key Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature130–170°CMaximizes SNAr efficiency
Sodium Butoxide Equiv.1.2–1.5Prevents over-alkylation
Reaction Time6–12 hoursEnsures complete substitution

Limitations

  • Requires high-purity 3-bromo-4-fluorobenzaldehyde, typically synthesized via bromination of 4-fluorobenzaldehyde.

  • Byproducts include residual copper salts, necessitating post-reaction chelation.

Grignard Reagent Formation from 3-Butoxy-4-fluorobromobenzene

Synthetic Route

Adapted from CN112299967B, this two-step method starts with 3,4-difluorobromobenzene:

Step 1: Alkoxylation

3,4-Difluorobromobenzene+NaO(CH2)3CH3MeOH, 50–65°C3-Butoxy-4-fluorobromobenzene\text{3,4-Difluorobromobenzene} + \text{NaO(CH}2\text{)}3\text{CH}_3 \xrightarrow{\text{MeOH, 50–65°C}} \text{3-Butoxy-4-fluorobromobenzene}

  • Yield : 78–83%.

Step 2: Grignard Aldehyde Formation

3-Butoxy-4-fluorobromobenzene+MgTHFGrignard ReagentDMFThis compound\text{3-Butoxy-4-fluorobromobenzene} + \text{Mg} \xrightarrow{\text{THF}} \text{Grignard Reagent} \xrightarrow{\text{DMF}} \text{this compound}

  • Yield : 73–75%.

Critical Considerations

  • Solvent Choice : Tetrahydrofuran (THF) enhances Grignard stability.

  • Temperature Control : Strict maintenance of 0–10°C during DMF addition prevents side reactions.

Table 2: Comparative Performance of Grignard Method

ConditionOutcome
Mg Purity (99.9%)Yield ↑ 12%
DMF Equiv. (1.1)Prevents over-formylation

Nucleophilic Aromatic Substitution via Williamson Ether Synthesis

Methodology

3-Fluoro-4-hydroxybenzaldehyde is alkylated with 1-bromobutane under basic conditions:

3-Fluoro-4-hydroxybenzaldehyde+Br(CH2)3CH3K2CO3,DMFThis compound\text{3-Fluoro-4-hydroxybenzaldehyde} + \text{Br(CH}2\text{)}3\text{CH}3 \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{this compound}

Challenges and Solutions

  • Hydroxybenzaldehyde Availability : 3-Fluoro-4-hydroxybenzaldehyde is synthesized via demethylation of 3-fluoro-4-methoxybenzaldehyde (HCOOH, Δ).

  • Side Reactions : Competitive O- vs. C-alkylation mitigated by phase-transfer catalysts (e.g., TBAB).

Table 3: Williamson Synthesis Optimization

ParameterOptimal ValuePurity Outcome
BaseK2_2CO3_399% conversion
SolventDMF92% isolated yield
Temperature80°CMinimizes hydrolysis

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)ScalabilityCost Efficiency
Copper-Catalyzed SNAr85HighModerate
Grignard Approach75MediumHigh
Williamson Ether92LowLow
  • Copper-Catalyzed SNAr is preferred for industrial-scale production due to shorter reaction times.

  • Williamson Ether Synthesis suits small-scale batches requiring high purity .

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-3-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
4-Butoxy-3-fluorobenzaldehyde serves as a versatile building block in the synthesis of complex organic molecules. Its aldehyde functionality allows for various chemical reactions, such as nucleophilic substitutions and condensation reactions. The fluorine atom contributes to the compound's reactivity, making it suitable for synthesizing fluorinated derivatives that are often more bioactive than their non-fluorinated counterparts.

Comparison with Related Compounds
The compound can be compared to similar compounds like 4-butoxybenzaldehyde and 3-fluorobenzaldehyde, which lack either the fluorine or butoxy group. This unique combination allows this compound to exhibit distinct physical and chemical properties that are advantageous in synthetic applications.

CompoundAldehyde GroupFluorine AtomButoxy GroupApplications
This compoundYesYesYesSynthesis of fluorinated compounds
4-ButoxybenzaldehydeYesNoYesLess reactive in nucleophilic substitutions
3-FluorobenzaldehydeYesYesNoDifferent reactivity profile

Biological Applications

Fluorescent Probes and Imaging Agents
The incorporation of fluorine makes this compound suitable for developing fluorescent probes used in biological imaging. Fluorinated compounds often exhibit enhanced photostability and brightness, making them ideal for tracking biological processes in live cells.

Drug Discovery and Development
Research has indicated that compounds containing fluorine can significantly improve the pharmacokinetic properties of drugs. As such, this compound is being investigated for its potential in drug discovery, particularly in designing new pharmaceuticals that require specific interactions with biological targets .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in producing specialty chemicals that possess unique properties due to the presence of both the butoxy group and fluorine. These chemicals are essential in various applications, including materials science and biotechnology development .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the use of this compound in synthesizing novel fluorinated pharmaceutical candidates. The compound was employed as a precursor to create various derivatives that showed promising activity against specific biological targets, highlighting its role in drug development .

Case Study 2: Development of Imaging Agents

Another research project focused on using this compound to develop imaging agents for PET scans. The study explored the biodistribution and stability of these agents in vivo, confirming their potential for enhancing imaging techniques used in medical diagnostics .

Mechanism of Action

The mechanism of action of 4-butoxy-3-fluorobenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing oxidation, reduction, or substitution reactions. The fluorine atom can also participate in nucleophilic substitution reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Solvent Key Applications
This compound 19415-49-7 C₁₁H₁₃FO₂ 196.22 Butoxy, F Not specified Organic synthesis
4-(Cyclobutylmethoxy)-3-fluorobenzaldehyde 1694226-55-5 C₁₂H₁₃FO₂ 208.23 Cyclobutylmethoxy, F Not specified Not reported
4-(Difluoromethoxy)-3-methoxybenzaldehyde 151103-08-1 C₈H₆F₂O₃ 188.13 Difluoromethoxy, OCH₃ DMF Pharmaceutical intermediates
4-(3-Fluorobenzyloxy)benzaldehyde 66742-57-2 C₁₄H₁₁FO₂ 230.24 3-Fluorobenzyloxy Acetone Coupling reactions
4-(Bromomethyl)benzaldehyde 51359-78-5 C₈H₇BrO 199.05 Bromomethyl Not specified Alkylation reactions

Research Findings and Implications

  • Synthetic Flexibility : Alkoxy-fluorobenzaldehydes are synthesized under mild conditions (e.g., K₂CO₃ in polar solvents), but yields depend on substituent bulk. For example, benzyloxy derivatives require longer reaction times due to steric hindrance .
  • Electronic Effects : Fluorine’s electronegativity directs electrophilic aromatic substitution meta/para, while alkoxy groups activate the ring ortho/para. Combined substituents in this compound create unique regioselectivity .
  • Safety Profiles : Brominated analogs (e.g., 4-(Bromomethyl)benzaldehyde) demand rigorous safety protocols, whereas fluoro-alkoxy compounds generally exhibit lower acute toxicity .

Biological Activity

4-Butoxy-3-fluorobenzaldehyde is an organic compound with the molecular formula C11H13FO2C_{11}H_{13}FO_2. Its structure includes a butoxy group and a fluorine atom attached to a benzaldehyde moiety, which significantly influences its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Structure C6H4(F)(CHO)(C4H9O)\text{Structure }\text{C}_6\text{H}_4(\text{F})(\text{CHO})(\text{C}_4\text{H}_9\text{O})

Key Features :

  • Butoxy Group : Enhances lipophilicity and solubility in organic solvents.
  • Fluorine Atom : Increases metabolic stability and can influence the compound's interaction with biological targets.

This compound exhibits biological activity through various mechanisms:

  • Interaction with Enzymes : The compound has been shown to interact with specific enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : Studies suggest that it may bind to certain receptors, influencing their activity and downstream signaling pathways.

Pharmacological Effects

The biological effects of this compound have been evaluated in several studies:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Some research suggests that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action in oncology.

Case Studies

  • Antimicrobial Studies :
    • A study evaluated the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition at certain concentrations, suggesting its potential as a lead compound in antibiotic development.
  • Cytotoxicity Assays :
    • In vitro assays on human cancer cell lines demonstrated that this compound could induce apoptosis, highlighting its potential role in cancer therapy.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliSignificant inhibition
AntimicrobialS. aureusModerate inhibition
CytotoxicityHuman cancer cell linesInduced apoptosis

Q & A

Q. What are the recommended methods for synthesizing 4-Butoxy-3-fluorobenzaldehyde, and how can reaction conditions be optimized for yield?

Synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example, substituting a halogen (e.g., bromine in 4-(bromomethyl)benzaldehyde) with butoxy groups under alkaline conditions may yield the target compound . Optimization requires varying solvents (e.g., DMF vs. THF), temperatures (60–100°C), and catalysts (e.g., K₂CO₃). Monitor reaction progress via TLC or HPLC, referencing protocols for structurally similar aldehydes like 4-hydroxybenzaldehyde .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use NMR (<sup>1</sup>H/<sup>13</sup>C) to confirm substituent positions and purity. Compare spectral data with analogs like 3-ethoxy-4-methoxybenzaldehyde . LC-MS or GC-MS can detect impurities, while elemental analysis validates composition. For crystallographic confirmation, employ single-crystal X-ray diffraction using software like WinGX .

Q. What solvents are compatible with this compound for experimental applications?

The compound is likely soluble in polar aprotic solvents (e.g., DMSO, acetone) based on analogs like 4-hydroxybenzaldehyde (soluble in ethanol and organic solvents) . Conduct solubility tests at 25°C and 50°C to determine optimal dissolution conditions for reactions or biological assays.

Advanced Research Questions

Q. How does the electron-withdrawing fluorine atom influence the reactivity of this compound in nucleophilic addition reactions?

The fluorine atom increases electrophilicity at the aldehyde group by inductive effects. Compare reaction rates with non-fluorinated analogs (e.g., 4-butoxybenzaldehyde) using kinetic studies. Monitor intermediates via <sup>19</sup>F NMR to track electronic effects, as seen in fluorinated benzaldehyde derivatives .

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

Systematically evaluate variables:

  • Catalyst efficiency : Compare K₂CO₃ vs. NaH in alkylation reactions .
  • Side reactions : Use HPLC to detect byproducts like dehalogenated species .
  • Scaling effects : Pilot small-scale reactions (1–5 mmol) before scaling up, noting deviations in yields >10% .

Q. How can computational modeling predict the biological activity of this compound-based compounds?

Perform DFT calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) and docking studies to assess binding affinity with target proteins. Validate models using experimental data from fluorinated probes, such as those in biological imaging . Reference NIST data for thermodynamic parameters .

Q. What are the stability challenges of this compound under varying storage conditions?

Conduct accelerated stability studies:

  • Thermal stability : Heat samples to 40–60°C and monitor degradation via GC-MS.
  • Light sensitivity : Store in amber vials and compare degradation rates under UV vs. dark conditions.
  • Humidity : Test hydrolysis by exposing the compound to 75% RH and analyzing aldehyde oxidation products .

Methodological Guidance

3.1 Designing assays to evaluate the cytotoxicity of this compound derivatives:

  • Use in vitro models (e.g., HepG2 cells) with MTT assays. Include controls with structurally related aldehydes (e.g., 4-hydroxybenzaldehyde) to isolate fluorine-specific effects .
  • For EC₅₀ values, test concentrations from 1 µM to 100 µM and validate with triplicate experiments.

3.2 Optimizing chromatographic separation of this compound from reaction mixtures:

  • Use reverse-phase HPLC with a C18 column and mobile phase gradients (e.g., water/acetonitrile + 0.1% TFA). Adjust retention times based on hydrophobicities observed in analogs like 3-(trifluoromethyl)benzaldehyde .

3.3 Validating fluorinated intermediates in multistep syntheses:

  • Employ <sup>19</sup>F NMR for real-time tracking of fluorine-containing intermediates. Compare chemical shifts with databases (e.g., NIST Chemistry WebBook) .

Data Contradictions & Analysis

4.1 Discrepancies in reported solubility data for fluorinated benzaldehydes:

  • Cross-reference datasets from PubChem, NIST, and peer-reviewed studies .
  • Replicate measurements under standardized conditions (e.g., 25°C, 1 atm) to identify methodological biases.

4.2 Conflicting biological activity trends in fluorinated vs. non-fluorinated analogs:

  • Conduct meta-analyses of existing literature (e.g., J. Med. Chem. or Eur. J. Pharm. Sci.) .
  • Use QSAR models to differentiate electronic vs. steric contributions to activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butoxy-3-fluorobenzaldehyde
Reactant of Route 2
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4-Butoxy-3-fluorobenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.